molecular formula C15H14F2N4O4 B11056927 4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11056927
M. Wt: 352.29 g/mol
InChI Key: PUAUWCDEPDBEKL-UHFFFAOYSA-N
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Description

4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family.

Preparation Methods

The synthesis of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the isopropyl group: This can be done through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nitrating agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves the inhibition of specific kinases. These kinases are part of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can effectively halt the progression of certain cancers .

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Examples include:

The uniqueness of 4-(3,4-DIFLUOROPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H14F2N4O4

Molecular Weight

352.29 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C15H14F2N4O4/c1-6(2)20-13-11(14(22)19-20)10(12(21(24)25)15(23)18-13)7-3-4-8(16)9(17)5-7/h3-6,10,12H,1-2H3,(H,18,23)(H,19,22)

InChI Key

PUAUWCDEPDBEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F)C(=O)N1

Origin of Product

United States

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